molecular formula C14H16ClNO B1453958 [4-(Phenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1170512-40-9

[4-(Phenoxymethyl)phenyl]methanamine hydrochloride

Cat. No. B1453958
M. Wt: 249.73 g/mol
InChI Key: NWXSUEBLSCEPSR-UHFFFAOYSA-N
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Description

“[4-(Phenoxymethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1170512-40-9 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [4-(phenoxymethyl)phenyl]methanamine hydrochloride . The InChI code for this compound is 1S/C14H15NO.ClH/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14;/h1-9H,10-11,15H2;1H .


Physical And Chemical Properties Analysis

The compound has a melting point of 259-260 . It is a powder in physical form .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : A study by Roffe et al. (2016) reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent use in C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and demonstrated good activity and selectivity in catalytic applications, suggesting potential utility in organic synthesis (Roffe et al., 2016).

  • Synthesis and Characterization of Novel Polymers : Sabbaghian et al. (2015) described the synthesis of new diamines containing the [4-(Phenoxymethyl)phenyl]methanamine structure for the development of poly(keto ether ether amide)s. These polymers were extensively characterized, showing high thermal stability and enhanced solubility, potentially useful in advanced material applications (Sabbaghian et al., 2015).

  • Photocytotoxicity in Cancer Research : Basu et al. (2014, 2015) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and demonstrated their photocytotoxic properties. These complexes showed significant ability to generate reactive oxygen species and cause cell death by apoptosis upon light exposure, suggesting potential applications in cancer treatment (Basu et al., 2014), (Basu et al., 2015).

  • Development of Monoamine Oxidase Inhibitors : Ding and Silverman (1992) reported the synthesis of 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides, a new class of monoamine oxidase B inactivators. These compounds represent a novel approach to targeting monoamine oxidase for potential therapeutic applications (Ding & Silverman, 1992).

  • Quantitative Structure-Activity Relationship Studies : Mente et al. (2008) utilized QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, finding intuitive relationships for their biological activities. This research is crucial for understanding the structure-activity relationship of these compounds (Mente et al., 2008).

  • Synthesis of Novel Schiff Bases : Kaitner and Pavlovic (1995) synthesized 2-methoxy-4-(p-tolyliminomethyl)phenol, a Schiff base with two phenyl rings bridged by a C=N imino moiety, showing significant potential for chemical applications (Kaitner & Pavlovic, 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[4-(phenoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSUEBLSCEPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Phenoxymethyl)phenyl]methanamine hydrochloride

CAS RN

1170512-40-9
Record name [4-(phenoxymethyl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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